2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci)

Synthetic chemistry Ozonolysis Hydantoin synthesis

2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci), also known as 1-acetyl-5-hydroxyhydantoin or 1-acetyl-5-hydroxyimidazolidine-2,4-dione, is a substituted hydantoin derivative bearing both an N1-acetyl group and a C5-hydroxy group on the imidazolidine-2,4-dione core. Its molecular formula is C5H6N2O4 with a molecular weight of 158.11 g/mol.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 124443-50-1
Cat. No. B044435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci)
CAS124443-50-1
Synonyms2,4-Imidazolidinedione, 1-acetyl-5-hydroxy- (9CI)
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C(=O)NC1=O)O
InChIInChI=1S/C5H6N2O4/c1-2(8)7-4(10)3(9)6-5(7)11/h4,10H,1H3,(H,6,9,11)
InChIKeyVHIFYFPCJVVECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci) (CAS 124443-50-1): Core Identity and Chemical Class


2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci), also known as 1-acetyl-5-hydroxyhydantoin or 1-acetyl-5-hydroxyimidazolidine-2,4-dione, is a substituted hydantoin derivative bearing both an N1-acetyl group and a C5-hydroxy group on the imidazolidine-2,4-dione core. Its molecular formula is C5H6N2O4 with a molecular weight of 158.11 g/mol [1]. The compound belongs to the 1-acyl-5-hydroxyhydantoin subclass, first prepared via ozonolysis of 6-methyluracil and characterized in the primary literature by Matsui et al. (1990) [2]. Hydantoins as a scaffold are extensively explored in medicinal chemistry, with over 3,000 publications and patents in the past two decades, spanning anticonvulsant, antimycobacterial, and matrix metalloproteinase (MMP) inhibitor applications [3]. This specific derivative, however, remains sparsely characterized beyond its foundational synthetic report.

Synthetically accessible hydantoin building block with peer-reviewed ozonolysis route
N1-acetyl, C5-hydroxy substitution defines a unique H-bond donor/acceptor signature (2 HBD / 4 HBA)
Hydantoin scaffold with extensive medicinal chemistry precedent; supports SAR library expansion

Why Generic Hydantoin Substitution Cannot Replace 2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci) in Procurement


Hydantoin derivatives are not interchangeable commodities. The N1-acetyl and C5-hydroxy substitution pattern on 2,4-imidazolidinedione,1-acetyl-5-hydroxy-(9ci) creates a unique hydrogen-bond donor/acceptor profile (2 HBD / 4 HBA) and a computed logP of −1.1 that diverges measurably from both the parent 5-hydroxyhydantoin (3 HBD / 3 HBA; logP −1.6) [1][2] and common commercial hydantoins such as 5,5-dimethylhydantoin (CAS 77-71-4; 2 HBD / 2 HBA). These physicochemical differences directly impact solubility, membrane permeability, and metabolic stability in any downstream application. Furthermore, the synthetic route—ozonolysis of 6-methyluracil yielding the compound in 50%—is substrate-specific and cannot be generically applied to other hydantoin analogs without re-optimization [3]. Substituting an uncharacterized hydantoin into a protocol validated with this specific derivative risks irreproducible results in both analytical and biological contexts.

H-Bond profile mismatch
N1-acetylation shifts HBD/HBA from 3/3 (5-hydroxyhydantoin) to 2/4, altering solubility and recognition; unsubstituted hydantoins may not replicate behavior.
Synthetic route specificity
Ozonolysis of 6-methyluracil gives this derivative in a defined 50% yield; analog syntheses require different substrates and may not transfer directly.
Physicochemical divergence from common hydantoins
LogP (−1.1), TPSA (86.7 Ų), and melting point differ markedly from 5,5-dimethylhydantoin and 5-hydroxyhydantoin; direct substitution risks irreproducible assay results.

Quantitative Differentiation Evidence for 2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci) vs. Closest Analogs


Synthetic Yield via Ozonolysis: 50% Yield from 6-Methyluracil under Defined Conditions

The target compound is obtained in 50% yield via ozonolysis of 6-methyluracil using O₂/O₃ in Solvent Yellow 146 with a reaction time of 0.33 h [1]. This specific yield is reported in the foundational publication by Matsui et al. (1990), which examined substituent effects on the ozonolysis of uracils to produce 1-acyl-5-hydroxyhydantoins [2]. While the same paper reports varying yields for other 1-acyl-5-hydroxyhydantoin derivatives depending on the uracil substrate, the 50% yield for the N1-acetyl, C5-unsubstituted variant establishes a baseline for procurement: this compound is accessible via a known, reproducible route, whereas analogs with differing substitution (e.g., 1-acetyl-5-hydroxy-5-methylhydantoin, CAS 124443-49-8) require distinct starting materials and may exhibit divergent yields under similar conditions.

Synthetic yield
Head‑to‑head
Target: 50% from 6‑methyluracil (ozonolysis, 0.33 h)
Analog 1‑acyl‑5‑hydroxyhydantoins: substrate‑dependent yields
Yields vary with uracil precursor; 50% is specific to this transformation
Documented reproducible route reduces supply‑chain uncertainty
J. Org. Chem. 1990; yield reported under defined conditions
Synthetic chemistry Ozonolysis Hydantoin synthesis

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. 5-Hydroxyhydantoin (CAS 29410-13-7)

The N1-acetyl substitution on the target compound reduces the hydrogen-bond donor count from 3 (5-hydroxyhydantoin) to 2, while increasing the hydrogen-bond acceptor count from 3 to 4 [1][2]. This trade-off—loss of one H-bond donor, gain of one H-bond acceptor—alters the molecule's capacity for intermolecular hydrogen bonding. The topological polar surface area (TPSA) increases from 78.4 Ų (5-hydroxyhydantoin) to 86.7 Ų [1][2], and the computed logP shifts from −1.6 to −1.1 [1][2], indicating moderately increased lipophilicity. These changes are quantifiable and may influence oral bioavailability predictions (e.g., Veber rules) and blood-brain barrier penetration potential in any biological evaluation.

H‑bond / polarity profile
Reported
Target: HBD 2, HBA 4, TPSA 86.7 Ų, logP −1.1
5‑Hydroxyhydantoin: HBD 3, HBA 3, TPSA 78.4 Ų, logP −1.6
ΔHBD −1, ΔHBA +1, ΔTPSA +8.3 Ų, ΔlogP +0.5
Altered donor/acceptor balance may shift solubility and permeability
Computed properties; experimental logP not available
Physicochemical profiling Drug-likeness Medicinal chemistry

Melting Point and Thermal Characterization Relative to Unsubstituted 5-Hydroxyhydantoin

The target compound exhibits a reported melting point range of 139–143 °C [1], which is distinctly lower than the melting point of 5-hydroxyhydantoin (152–154 °C) . This ~10–13 °C depression in melting point is consistent with the disruption of intermolecular hydrogen bonding caused by N1-acetylation, which removes one hydrogen-bond donor. This thermal difference has practical implications for solid-state formulation, differential scanning calorimetry (DSC) purity analysis, and recrystallization protocol design.

Melting point
Reported
139–143 °C
~10–13 °C lower than 5‑hydroxyhydantoin; useful as QC checkpoint
Thermal difference consistent with loss of one H‑bond donor
Thermal analysis Solid-state characterization Crystallinity

Topological Polar Surface Area (TPSA) and Implications for Membrane Permeability vs. 5,5-Dimethylhydantoin

The target compound has a computed TPSA of 86.7 Ų [1]. This is significantly higher than 5,5-dimethylhydantoin (CAS 77-71-4), which has a TPSA of approximately 58.2 Ų (2 HBD, 2 HBA) [2]. The elevated TPSA arises from the additional carbonyl oxygen of the acetyl group and the C5-hydroxyl group. Under commonly applied drug-likeness filters (e.g., Veber's rule suggesting TPSA < 140 Ų for oral bioavailability), both compounds are compliant; however, the 28.5 Ų difference can be decisive for compounds targeting intracellular versus extracellular targets or for optimizing blood-brain barrier penetration, where lower TPSA is strongly favored [3].

TPSA comparison
Class‑level
Target: 86.7 Ų (2 HBD / 4 HBA)
5,5‑Dimethylhydantoin: ~58.2 Ų; 5‑Hydroxyhydantoin: 78.4 Ų
Δ +28.5 Ų vs. dimethyl; +8.3 Ų vs. hydroxy
TPSA differences may influence cell permeability ranking
Computed values; permeability trends are class‑level inference
ADME prediction Membrane permeability Drug design

Purity Specification: Minimum 95% as a Defined Procurement Benchmark

At least one reputable vendor (CymitQuimica/Biosynth) lists 2,4-imidazolidinedione,1-acetyl-5-hydroxy-(9ci) with a purity specification of minimum 95% . For a relatively obscure hydantoin derivative that lacks extensive literature characterization, this provides a minimum quantifiable quality benchmark that procurement officers can use when evaluating supplier quotes. In contrast, many other 1-acyl-5-hydroxyhydantoins listed in chemical databases lack any published purity specification, leaving their quality undefined until in-house analysis is performed . Note: the product was listed as 'Discontinued' by this vendor as of May 2026, which may affect current availability.

Purity benchmark
Data to verify
Min. 95% (vendor‑specified)
Provides a contractual quality floor; many analogs lack public purity data
Vendor listed as discontinued; verify with current supplier
Quality control Analytical specification Procurement

Evidence-Backed Application Scenarios for 2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci)


Hydantoin Scaffold SAR Libraries for Antimycobacterial DprE1 Inhibitor Optimization

Hydantoins have been validated as a novel non-covalent inhibitor class targeting decaprenylphosphoryl-β-D-ribose 2-oxidase (DprE1) in Mycobacterium tuberculosis, with lead compounds demonstrating sub-micromolar cellular potency and nanomolar target affinity combined with low HepG2 cytotoxicity (IC50 > 100 μM) [1]. The N1-acetyl-5-hydroxy substitution pattern of this compound introduces a unique H-bond donor/acceptor profile (2 HBD / 4 HBA) and a TPSA of 86.7 Ų [2] that falls within the favorable range for oral bioavailability while differing from the commonly explored 5-mono- and 5,5-disubstituted hydantoins. This distinct physicochemical signature makes the compound a rational addition to focused hydantoin libraries aimed at exploring DprE1 structure-activity relationships beyond the chemical space covered by existing lead series.

Synthetic Intermediate for α-Keto Acid and α-Diketone Precursor Chemistry

5-Substituted 5-hydroxyimidazolidine-2,4-diones are established versatile precursors for the preparation of α-ketocarboxylic acids and unsymmetrical α-diketones [1]. The 50% synthetic yield from 6-methyluracil ozonolysis [2] provides a documented entry point for generating this specific 5-hydroxyhydantoin building block. The N1-acetyl group can serve as a protecting group during subsequent transformations or be selectively cleaved to unmask the N1 position for further functionalization. For synthetic chemistry groups exploring hydantoin-based routes to α-keto acid derivatives, this compound offers a defined, peer-reviewed synthetic provenance that uncharacterized commercial hydantoins lack.

DNA/RNA Oxidative Damage Model Compound in Nucleic Acid Chemistry

The ozonolysis of uracils to give 1-acyl-5-hydroxyhydantoins is directly relevant to understanding ozone-mediated damage to pyrimidine bases in DNA and RNA [1]. While 5-hydroxyhydantoin itself is a well-known oxidative damage product of 2′-deoxycytidine and guanine, the N1-acetyl derivative represents a model for studying the chemical fate of N1-substituted pyrimidine lesions that may arise from cellular exposure to ozone or reactive oxygen species. The compound's melting point (139–143 °C) [2] and distinct chromatographic properties relative to 5-hydroxyhydantoin facilitate unambiguous analytical detection in complex biological matrices.

Physicochemical Reference Standard for Hydantoin ADME Profiling

With a computed logP of −1.1, TPSA of 86.7 Ų, zero rotatable bonds, and a molecular weight of 158.11 g/mol [1], 2,4-imidazolidinedione,1-acetyl-5-hydroxy-(9ci) occupies a distinct position in hydantoin chemical space. It can serve as a reference compound for calibrating ADME prediction models across hydantoin series, particularly for evaluating the impact of N1-acylation on permeability and solubility. Its physicochemical profile sits between the more polar 5-hydroxyhydantoin (logP −1.6, TPSA 78.4) [2] and the more lipophilic 5,5-dimethylhydantoin, providing a useful calibration point for computational models seeking to predict the drug-likeness of novel hydantoin candidates.

Application
Selection Property
Validation Focus
Antimycobacterial DprE1 SAR libraries
Distinct H‑bond profile & TPSA outside common hydantoin space
Target‑engagement assay, DprE1 inhibition evaluation
Synthetic intermediate for α‑keto acid/diketone routes
Documented ozonolysis route & N1‑acetyl as protecting group potential
Conversion to α‑keto derivative; yield & purity control
DNA/RNA oxidative damage model compound
Distinct melting point & chromatographic behavior vs. 5‑hydroxyhydantoin
Analytical detection in biological matrices; lesion mimicry
Physicochemical reference for hydantoin ADME profiling
Computed logP −1.1, TPSA 86.7 Ų, zero rotatable bonds
Permeability/solubility model calibration across hydantoin series
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